8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide 8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide
Brand Name: Vulcanchem
CAS No.: 728886-16-6
VCID: VC21482248
InChI: InChI=1S/C20H19FN4OS/c21-13-3-1-11(2-4-13)10-23-19(26)18-16(22)14-9-15-17(24-20(14)27-18)12-5-7-25(15)8-6-12/h1-4,9,12H,5-8,10,22H2,(H,23,26)
SMILES: C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NCC5=CC=C(C=C5)F)N
Molecular Formula: C20H19FN4OS
Molecular Weight: 382.5g/mol

8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide

CAS No.: 728886-16-6

Cat. No.: VC21482248

Molecular Formula: C20H19FN4OS

Molecular Weight: 382.5g/mol

* For research use only. Not for human or veterinary use.

8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide - 728886-16-6

Specification

CAS No. 728886-16-6
Molecular Formula C20H19FN4OS
Molecular Weight 382.5g/mol
IUPAC Name 5-amino-N-[(4-fluorophenyl)methyl]-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Standard InChI InChI=1S/C20H19FN4OS/c21-13-3-1-11(2-4-13)10-23-19(26)18-16(22)14-9-15-17(24-20(14)27-18)12-5-7-25(15)8-6-12/h1-4,9,12H,5-8,10,22H2,(H,23,26)
Standard InChI Key IBIPLNJXJJQQMN-UHFFFAOYSA-N
SMILES C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NCC5=CC=C(C=C5)F)N
Canonical SMILES C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NCC5=CC=C(C=C5)F)N

Introduction

Chemical Identity and Structure

Basic Identification

8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b] naphthyridine-7-carboxamide belongs to the class of naphthyridine derivatives, specifically featuring a thieno[2,3-b] naphthyridine core structure. This complex heterocyclic compound is characterized by a fused ring system with multiple nitrogen atoms in its structure, along with sulfur incorporation in the thieno moiety. The compound's structure includes an amino group at position 8, and a carboxamide linker connecting the core structure to a 4-fluorobenzyl group, creating a molecule with potential for multiple hydrogen-bonding interactions .

Chemical Identifiers

Identifier TypeValue
CAS Registry Number728886-16-6
PubChem CID5299557
Catalog NumbersAF590110, STK782603
IUPAC Name5-amino-N-[(4-fluorophenyl)methyl]-7-thia-1,9-diazatetracyclo[9.2.2.0^2,10.0^4,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
InChIInChI=1S/C20H19FN4OS/c21-13-3-1-11(2-4-13)10-23-19(26)18-16(22)14-9-15-17(24-20(14)27-18)12-5-7-25(15)8-6-12/h1-4,9,12H,5-8,10,22H2,(H,23,26)
InChIKeyIBIPLNJXJJQQMN-UHFFFAOYSA-N
SMILESC1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NCC5=CC=C(C=C5)F)N

Physicochemical Properties

The physicochemical properties of 8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b] naphthyridine-7-carboxamide determine its behavior in biological systems and influence its potential applications in pharmaceutical research.

Table 2: Physicochemical Properties

PropertyValue
Molecular FormulaC20H19FN4OS
Molecular Weight382.5 g/mol
AppearanceSolid (presumed based on structure)
Functional GroupsAmino, carboxamide, fluorophenyl, heterocyclic rings
ClassificationNaphthyridine derivative, organofluorine benzenoid compound

Synthesis and Chemical Reactions

Chemical Reactivity

The compound contains several reactive functional groups that can participate in various chemical transformations, making it valuable for medicinal chemistry studies and structure-activity relationship investigations. The amino group can undergo typical amine reactions such as acylation, alkylation, and reductive amination, while the carboxamide linkage provides opportunities for modification of the amide bond.

The heterocyclic ring system, particularly the thieno[2,3-b] naphthyridine core, offers multiple sites for potential electrophilic and nucleophilic substitution reactions, enabling further structural modifications to optimize biological activity and physicochemical properties.

Research Applications

Current Research Status

8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b] naphthyridine-7-carboxamide is primarily utilized as a research compound, with its applications focused on investigating its potential therapeutic properties and understanding its interaction with biological systems. The compound is specifically labeled for research use only, indicating its current status as an investigational molecule rather than an approved therapeutic agent .

Research interests in this compound are likely driven by:

  • Its complex heterocyclic structure, which offers opportunities for studying structure-activity relationships

  • The presence of the fluorinated aromatic ring, which can improve pharmacokinetic properties

  • The potential for interaction with multiple biological targets due to its diverse functional groups

Future Research Directions

Future research on 8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b] naphthyridine-7-carboxamide may focus on several promising avenues:

  • Comprehensive safety and efficacy profiles need to be established through further research, including in-depth studies on its interaction with biological targets and its impact on signaling pathways within cells

  • Development of structural analogues with optimized properties through medicinal chemistry approaches

  • Investigation of specific biological targets and mechanisms of action

  • Exploration of potential therapeutic applications beyond cancer research

  • Optimization of synthetic routes to improve yield, purity, and scalability

Structural Comparisons with Related Compounds

Comparison with Other Naphthyridine Derivatives

A related compound found in the literature is 5-Bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide, which features a similar 4-fluorobenzyl carboxamide moiety but lacks the thieno fusion and contains different substituents . Such structural similarities and differences provide valuable insights for understanding structure-activity relationships.

Significance of Structural Features

Several structural features of 8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b] naphthyridine-7-carboxamide are noteworthy for their potential impact on its biological activity:

  • The thieno[2,3-b] naphthyridine core provides a rigid scaffold that can influence binding specificity to target proteins

  • The 4-fluorobenzyl group often enhances metabolic stability and membrane permeability

  • The amino substituent can serve as a hydrogen bond donor in interactions with biological targets

  • The carboxamide linker offers both hydrogen bond donor and acceptor capabilities, facilitating specific molecular recognition

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